molecular formula C18H24N2O2S B5233057 (5E)-3-[(dipropylamino)methyl]-5-[(4-methylphenyl)methylidene]-1,3-thiazolidine-2,4-dione

(5E)-3-[(dipropylamino)methyl]-5-[(4-methylphenyl)methylidene]-1,3-thiazolidine-2,4-dione

Cat. No.: B5233057
M. Wt: 332.5 g/mol
InChI Key: SNGGLDIUKOCGBQ-FOWTUZBSSA-N
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Description

(5E)-3-[(dipropylamino)methyl]-5-[(4-methylphenyl)methylidene]-1,3-thiazolidine-2,4-dione is a synthetic organic compound that belongs to the thiazolidinedione class This compound is characterized by its unique structure, which includes a thiazolidine ring substituted with a dipropylamino group and a 4-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-3-[(dipropylamino)methyl]-5-[(4-methylphenyl)methylidene]-1,3-thiazolidine-2,4-dione typically involves the condensation of 4-methylbenzaldehyde with thiazolidine-2,4-dione in the presence of a suitable base. The reaction is followed by the addition of dipropylamine to form the final product. The reaction conditions often include:

    Solvent: Common solvents used include ethanol or methanol.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

    Catalyst: A base such as sodium hydroxide or potassium carbonate is often used to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving:

    Continuous flow reactors: To ensure consistent reaction conditions and scalability.

    Purification techniques: Such as recrystallization or chromatography to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

(5E)-3-[(dipropylamino)methyl]-5-[(4-methylphenyl)methylidene]-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazolidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted thiazolidinediones.

Scientific Research Applications

(5E)-3-[(dipropylamino)methyl]-5-[(4-methylphenyl)methylidene]-1,3-thiazolidine-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of metabolic disorders.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of (5E)-3-[(dipropylamino)methyl]-5-[(4-methylphenyl)methylidene]-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to receptors: Such as nuclear receptors involved in metabolic regulation.

    Modulating enzyme activity: Affecting enzymes involved in metabolic pathways.

    Influencing gene expression: Altering the expression of genes related to metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: Such as pioglitazone and rosiglitazone, which are used in the treatment of type 2 diabetes.

    Sulfonylureas: Another class of compounds used in diabetes treatment.

Uniqueness

(5E)-3-[(dipropylamino)methyl]-5-[(4-methylphenyl)methylidene]-1,3-thiazolidine-2,4-dione is unique due to its specific structural features, which may confer distinct biological activities and chemical reactivity compared to other thiazolidinediones and related compounds.

Properties

IUPAC Name

(5E)-3-[(dipropylamino)methyl]-5-[(4-methylphenyl)methylidene]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O2S/c1-4-10-19(11-5-2)13-20-17(21)16(23-18(20)22)12-15-8-6-14(3)7-9-15/h6-9,12H,4-5,10-11,13H2,1-3H3/b16-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNGGLDIUKOCGBQ-FOWTUZBSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)CN1C(=O)C(=CC2=CC=C(C=C2)C)SC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCN(CCC)CN1C(=O)/C(=C\C2=CC=C(C=C2)C)/SC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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